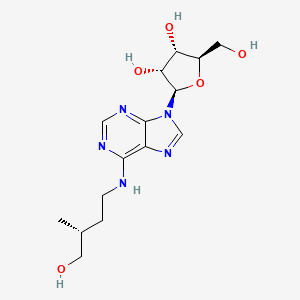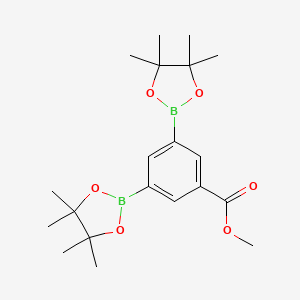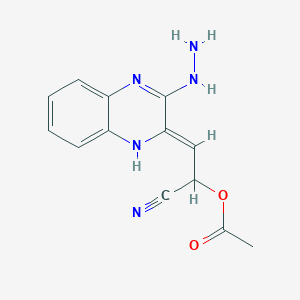
1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate is a complex organic compound that features a quinoxaline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a dicarbonyl compound.
Introduction of the Hydrazinyl Group: This step might involve the reaction of the quinoxaline derivative with hydrazine or a hydrazine derivative.
Addition of the Cyano Group: This could be done through a nucleophilic substitution reaction.
Acetylation: The final step might involve the acetylation of the intermediate compound to introduce the acetate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This could lead to the formation of quinoxaline N-oxides.
Reduction: This might reduce the cyano group to an amine.
Substitution: The hydrazinyl group could be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could yield amines.
Wissenschaftliche Forschungsanwendungen
1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline Derivatives: Such as 2,3-dimethylquinoxaline.
Hydrazinyl Compounds: Such as phenylhydrazine derivatives.
Cyano Compounds: Such as cyanoacetamide derivatives.
Uniqueness
1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H13N5O2 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
[(2Z)-1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C13H13N5O2/c1-8(19)20-9(7-14)6-12-13(18-15)17-11-5-3-2-4-10(11)16-12/h2-6,9,16H,15H2,1H3,(H,17,18)/b12-6- |
InChI-Schlüssel |
KHEXTXDXTGBBDR-SDQBBNPISA-N |
Isomerische SMILES |
CC(=O)OC(/C=C\1/C(=NC2=CC=CC=C2N1)NN)C#N |
Kanonische SMILES |
CC(=O)OC(C=C1C(=NC2=CC=CC=C2N1)NN)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B12920100.png)

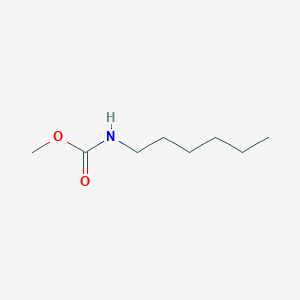
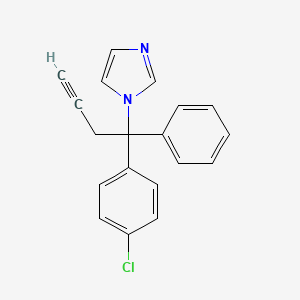

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide](/img/structure/B12920132.png)

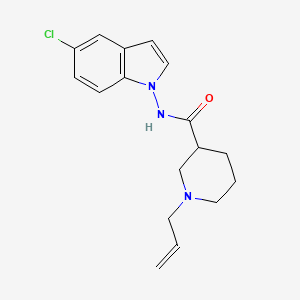
![5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920149.png)

